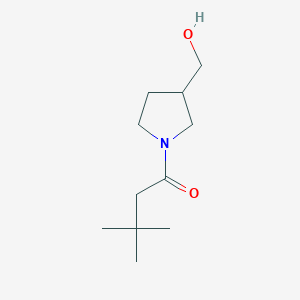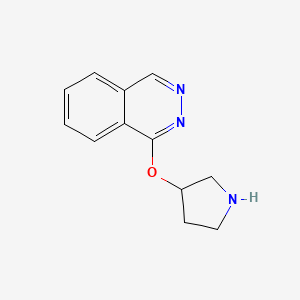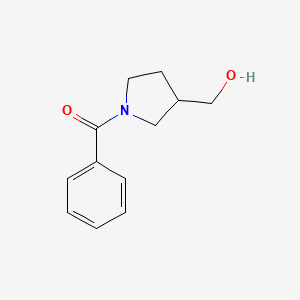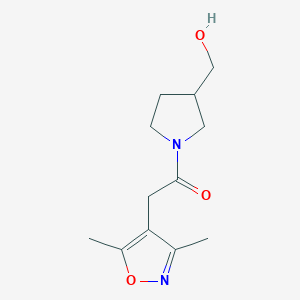
4-(アゼチジン-3-カルボニル)-2,6-ジメチルモルホリン
説明
4-(Azetidine-3-carbonyl)-2,6-dimethylmorpholine is a chemical compound used in various scientific research areas. Its applications range from drug synthesis to catalysis. The compound has a molecular weight of 284.24 .
Synthesis Analysis
Azetidines, such as 4-(Azetidine-3-carbonyl)-2,6-dimethylmorpholine, are important four-membered heterocycles used in organic synthesis and medicinal chemistry . The synthesis of azetidines is driven by a considerable ring strain, which translates into unique reactivity that can be triggered under appropriate reaction conditions . The [2 + 2] photocycloaddition reaction between an imine and an alkene component, known as the aza Paternò–Büchi reaction, is one of the most efficient ways to synthesize functionalized azetidines .Molecular Structure Analysis
Azetidines are four-membered heterocycles. The reactivity of azetidines is driven by a considerable ring strain, while at the same time, the ring is significantly more stable than that of related aziridines . This stability translates into both facile handling and unique reactivity .Chemical Reactions Analysis
The reactivity of azetidines is driven by a considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions . The review is organized by the methods of synthesis of azetidines and the reaction type used for functionalization of azetidines .Physical and Chemical Properties Analysis
4-(Azetidine-3-carbonyl)-2,6-dimethylmorpholine has a molecular weight of 284.24 . The compound is stored at room temperature and is in the form of an oil .科学的研究の応用
医薬品合成と医薬品化学
4-(アゼチジン-3-カルボニル)-2,6-ジメチルモルホリンなどのアゼチジンは、環の歪みによる反応性が高く、医薬品合成に有用であることが知られています 。アゼチジンは、アミノ酸の代替物として機能し、新規医薬品の開発のための骨格を提供します。アザシリジンと比較して安定しているため、医薬品化学の用途ではより制御された反応が可能です。
ペプチド模倣化学
アゼチジンは、アミノ酸と構造が似ていることから、ペプチド模倣化学に用いられています 。この用途は、ペプチドの生物活性を模倣する分子を作成するために重要であり、タンパク質間相互作用を阻害することで、さまざまな病気に対する新しい治療法につながる可能性があります。
核酸化学
核酸化学では、アゼチジンは核酸のアナログを作成するための構成要素として役立ちます 。これらのアナログは、DNAとRNAの構造と機能を研究したり、遺伝物質を標的とする新しい治療薬を開発したりするために使用できます。
触媒プロセス
アゼチジンは、ヘンリー反応、鈴木反応、薗頭反応、マイケル付加などの触媒プロセスに関与しています 。これらの反応にアゼチジンを組み込むことで、化学や産業のさまざまな分野で潜在的な用途を持つ新しい化合物を生成できます。
開環および拡張反応
4-(アゼチジン-3-カルボニル)-2,6-ジメチルモルホリンなどのアゼチジンは、環の歪みがあるため、開環および拡張反応に最適な候補です 。これらの反応は、より小さな前駆体からより大きく複雑な構造を生成するために、合成有機化学において基本的なものです。
重合
アゼチジンの独特の反応性は、重合プロセスにも及んでいます 。アゼチジンを使用して、特定の特性を持つ新しいポリマーを作成できます。これは、新しいタイプのプラスチックやその他の材料を開発するための材料科学に役立ちます。
キラルテンプレート
アゼチジンは、不斉合成においてキラルテンプレートとして機能できます 。この用途は、特定の医薬品やファインケミカルの製造に重要な、エナンチオマー的に純粋な物質の製造に重要です。
合成方法論の開発
研究者は、アゼチジンを使用して新しい合成方法論を開発しています 。化学者は、これらの化合物の反応性を探求することで、新しい反応経路を発見し、複雑な分子のための革新的な合成経路を設計することができます。
Safety and Hazards
The safety information for 4-(Azetidine-3-carbonyl)-2,6-dimethylmorpholine includes several hazard statements such as H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .
将来の方向性
特性
IUPAC Name |
azetidin-3-yl-(2,6-dimethylmorpholin-4-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c1-7-5-12(6-8(2)14-7)10(13)9-3-11-4-9/h7-9,11H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHORNGCLMBEGPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C2CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(2-Chloropyrimidin-4-yl)amino]propan-2-ol](/img/structure/B1467095.png)

![[1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)pyrrolidin-3-yl]methanol](/img/structure/B1467097.png)
![[1-(Furan-2-carbonyl)pyrrolidin-3-yl]methanol](/img/structure/B1467099.png)
![{1-[(2,4-Dichlorophenyl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B1467100.png)
![{1-[(2E)-3-phenylprop-2-en-1-yl]pyrrolidin-3-yl}methanol](/img/structure/B1467103.png)
![3-[3-(Hydroxymethyl)pyrrolidin-1-yl]propanoic acid](/img/structure/B1467104.png)
![[1-(Trifluoroacetyl)pyrrolidin-3-yl]methanol](/img/structure/B1467105.png)
![2-Chloro-4-[4-(propan-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B1467106.png)





